Tert-butyl(2-iodoethoxy)diphenylsilane
CAS No.: 126822-71-7
Cat. No.: VC8408214
Molecular Formula: C18H23IOSi
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126822-71-7 |
|---|---|
| Molecular Formula | C18H23IOSi |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | tert-butyl-(2-iodoethoxy)-diphenylsilane |
| Standard InChI | InChI=1S/C18H23IOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
| Standard InChI Key | XRGRXPFJGNTEAB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCI |
| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCI |
Introduction
Chemical Structure and Properties
Molecular Architecture
The silicon atom in tert-butyl(2-iodoethoxy)diphenylsilane adopts a tetrahedral geometry, bonded to three distinct groups: a tert-butyl (), two phenyl rings (), and a 2-iodoethoxy moiety (). This arrangement is captured in its SMILES representation:
The iodine atom’s electronegativity and the steric bulk of the tert-butyl and phenyl groups influence the compound’s reactivity, making it susceptible to nucleophilic substitutions and transition-metal-catalyzed transformations.
Physicochemical Characteristics
Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | tert-butyl-(2-iodoethoxy)-diphenylsilane |
| Boiling Point | Not documented |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) |
The compound’s lipophilicity, inferred from its log P value (estimated >3), suggests high membrane permeability, though its primary use remains confined to laboratory settings .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
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Silylation of 2-Hydroxyethanol:
tert-Butyl(2-hydroxyethoxy)diphenylsilane is prepared by reacting 2-hydroxyethanol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole and a catalytic amount of DMAP in dichloromethane. -
Iodination:
The hydroxyl group is replaced with iodine using potassium iodide and a base (e.g., ) in acetone under reflux. Microwave-assisted methods have been reported to enhance reaction efficiency .
Reaction Conditions:
-
Temperature: 25°C (silylation), 120°C (iodination, microwave)
Industrial Production Considerations
While detailed industrial protocols are scarce, scale-up strategies likely optimize solvent recovery and iodide utilization. Challenges include managing the exothermic nature of silylation and ensuring iodine’s efficient displacement without byproduct formation.
Applications in Organic Synthesis
Role in Cross-Coupling Reactions
The iodine atom’s polarizability makes this compound a superior electrophile in metal-catalyzed cross-couplings. A landmark study by Bera et al. (2020) demonstrated its utility in nickel-catalyzed enantioselective couplings, enabling the synthesis of chiral alkanes with high stereocontrol. The reaction proceeds via a nickel hydride intermediate, where the silane’s bulky groups mitigate undesired β-hydride elimination.
Applications in Materials Science
The compound’s silicon-oxygen backbone and aromatic groups facilitate its incorporation into hybrid materials. Preliminary studies suggest its use in:
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Silicone Polymers: As a cross-linking agent to enhance thermal stability.
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Surface Functionalization: Immobilization of biomolecules on silicon substrates via silyl ether linkages.
Research Findings and Case Studies
Enantioselective C(sp³)-C(sp³) Cross-Coupling
Bera et al. achieved a breakthrough by coupling tert-butyl(2-iodoethoxy)diphenylsilane with non-activated alkyl halides using a nickel catalyst and a chiral bis(oxazoline) ligand. Key outcomes:
-
Yield: Up to 92%
-
Enantiomeric Excess (ee): >90%
-
Scope: Compatible with primary and secondary alkyl electrophiles.
This methodology addresses longstanding challenges in constructing stereogenic carbon centers, with implications for pharmaceutical synthesis (e.g., antiviral agents).
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